molecular formula C5H7Br2ClO B8519230 2,5-dibromopentanoyl Chloride

2,5-dibromopentanoyl Chloride

Cat. No. B8519230
M. Wt: 278.37 g/mol
InChI Key: OUADIZVZFBYKSK-UHFFFAOYSA-N
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Patent
US08138175B2

Procedure details

To a solution of dimethylamine (0.91 ml, 7.18 mmol; 40% solution in water) and 2.75 ml (19.76 mmol) of Et3N in 6 ml of CH2Cl2 cooled at 0° C. was added dropwise a solution of 2,5-dibromo-pentanoyl chloride (1.00 g, 3.59 mmol) in 4 ml CH2Cl2. After stirring 1 h at RT, the reaction mixture was partitioned between CH2Cl2 and water. The organic phases were washed with water and brine and the aqueous layers extracted twice with CH2Cl2. The organic phases were dried over MgSO4, evaporated and purified by flash silica gel column (EtOAc/n-heptane 1:1) to afford 0.66 g (64%) of the title product as light yellow oil. MS: 288.1 (2Br, MH+).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].CCN(CC)CC.[Br:11][CH:12]([CH2:16][CH2:17][CH2:18][Br:19])[C:13](Cl)=[O:14]>C(Cl)Cl>[Br:11][CH:12]([CH2:16][CH2:17][CH2:18][Br:19])[C:13]([N:2]([CH3:3])[CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
0.91 mL
Type
reactant
Smiles
CNC
Name
Quantity
2.75 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC(C(=O)Cl)CCCBr
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between CH2Cl2 and water
WASH
Type
WASH
Details
The organic phases were washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash silica gel column (EtOAc/n-heptane 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)N(C)C)CCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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